molecular formula C20H24N2O6 B2970403 N-(3,4-dimethoxybenzyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide CAS No. 1795477-72-3

N-(3,4-dimethoxybenzyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2970403
CAS No.: 1795477-72-3
M. Wt: 388.42
InChI Key: UTIBHIFVBHNHFI-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 3,4-dimethoxybenzyl substituent and a 6-methyl-2-oxo-2H-pyran-4-yloxy moiety.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-13-8-16(10-19(23)27-13)28-15-6-7-22(12-15)20(24)21-11-14-4-5-17(25-2)18(9-14)26-3/h4-5,8-10,15H,6-7,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIBHIFVBHNHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxybenzyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various research studies and data sources.

  • Molecular Formula : C26H29N1O6
  • Molecular Weight : 451.52 g/mol
  • SMILES Notation : COc1ccc(C[C@@]2(C)N(C@@Hc3ccccc3)C(=O)c4ccccc4)cc1OC

Biological Activity

The biological activity of this compound has been explored primarily in the context of its effects on cancer cells and potential as an anti-inflammatory agent.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

  • Mechanism of Action : The compound appears to induce apoptosis and inhibit cell proliferation in cancer cells, particularly in leukemia and solid tumors. It has been shown to affect pathways involving protein kinase B (AKT), which is crucial for cell survival and growth.

Anti-inflammatory Effects

Similar compounds have been reported to possess anti-inflammatory properties, suggesting that this compound may also inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.

Case Studies

  • Study on Antitumor Activity :
    • Objective : Evaluate the anticancer efficacy of the compound.
    • Method : In vitro assays on human leukemia cell lines.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity comparable to established chemotherapeutics.
  • Study on Anti-inflammatory Potential :
    • Objective : Assess the compound's ability to inhibit COX enzymes.
    • Method : Enzyme inhibition assays.
    • Results : The compound demonstrated a dose-dependent inhibition of COX-1 and COX-2, with IC50 values similar to those of traditional NSAIDs.

Data Tables

PropertyValue
Molecular FormulaC26H29N1O6
Molecular Weight451.52 g/mol
Anticancer IC5010 µM (leukemia cells)
COX Inhibition IC5015 µM (COX enzymes)

Comparison with Similar Compounds

Compound 3 ()

This compound shares the 3,4-dimethoxybenzyl group but incorporates a furanone core and extended glycosidic linkages. Key differences include:

  • Functional Groups : Compound 3 has multiple hydroxyl and glycosyl groups, enhancing hydrophilicity compared to the target compound’s pyrrolidine-pyran ether system.
  • Spectroscopic Data :
    • UV absorbance at 228 nm and 280 nm suggests conjugation in the aromatic and carbonyl regions .
    • IR peaks at 3,400 cm⁻¹ (O–H stretching) and 1,760 cm⁻¹ (C=O) highlight its polar nature, contrasting with the target compound’s IR profile (expected C=O at ~1,700 cm⁻¹ and ether C–O at ~1,200 cm⁻¹) .

DM-06 ()

A pyrrole carboxamide with a 3,4-dimethoxybenzyl group and dihydropyridine methyl substituents:

  • Core Structure : The pyrrole ring in DM-06 is less conformationally flexible than the pyrrolidine in the target compound.
  • NMR Data : The dihydropyridine methyl group (δ ~2.5 ppm in $^1$H NMR) and pyrrole protons (δ ~6.5–7.5 ppm) differ from the target’s pyrrolidine and pyran signals .

Patent Compound ()

A pyrrolidine carboxamide with trifluoroethyl and morpholinopyridine groups:

  • Pharmacological Implications : The morpholine ring may improve solubility, a feature absent in the target compound’s structure .

Compound 9 ()

A norbornene dicarboximide with a 3,4-dimethoxybenzyl group:

  • Rigidity vs. Flexibility: The norbornene scaffold imposes steric constraints, reducing conformational freedom compared to the pyrrolidine core in the target compound .
  • Stereoisomerism : Compound 9 exists as four stereoisomers, highlighting synthetic challenges absent in the target’s simpler pyrrolidine system .

Physicochemical Properties

Property Target Compound Compound 3 DM-06 Patent Compound
Molecular Weight ~450–500 (estimated) 1051.42 ~400–450 (estimated) ~550–600 (estimated)
Key Functional Groups Pyrrolidine, pyran ether Furanone, glycosides Pyrrole, dihydropyridine Trifluoroethyl, morpholine
Solubility Moderate (ether/pyrrolidine) High (hydroxyl/glycosyl groups) Low (aromatic/pyrrole core) Moderate-High (morpholine)
UV λmax ~270–280 nm (estimated) 228 nm, 280 nm Not reported Not reported

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